Phenylephrine 2-O-Glucuronide

Description

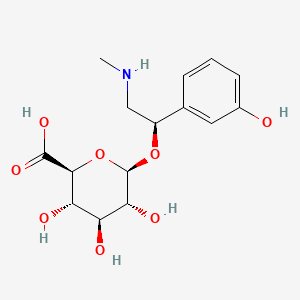

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1R)-1-(3-hydroxyphenyl)-2-(methylamino)ethoxy]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO8/c1-16-6-9(7-3-2-4-8(17)5-7)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h2-5,9-13,15-20H,6H2,1H3,(H,21,22)/t9-,10-,11-,12+,13-,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVNMYWZQNTXNV-QBOXMOKDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=CC=C1)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C1=CC(=CC=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652669 |

Source

|

| Record name | (1R)-1-(3-Hydroxyphenyl)-2-(methylamino)ethyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260611-56-0 |

Source

|

| Record name | (1R)-1-(3-Hydroxyphenyl)-2-(methylamino)ethyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Phenylephrine 2-O-Glucuronide in Human Plasma

Introduction: The Significance of Quantifying Phenylephrine 2-O-Glucuronide

Phenylephrine, a selective alpha-1 adrenergic receptor agonist, is a widely used over-the-counter decongestant and is also employed in clinical settings to manage hypotension.[1][2] Understanding its metabolic fate is crucial for comprehending its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. In humans, phenylephrine undergoes extensive first-pass metabolism, primarily through sulfation and glucuronidation.[2][3] One of the major metabolites is Phenylephrine 2-O-Glucuronide. The accurate quantification of this glucuronide conjugate in biological matrices, such as plasma, is essential for a comprehensive evaluation of phenylephrine's absorption, distribution, metabolism, and excretion (ADME) characteristics.

This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the reliable quantification of Phenylephrine 2-O-Glucuronide in human plasma. The described protocol is designed to meet the rigorous standards of bioanalytical method validation as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6]

Method Rationale and Overview

The quantification of glucuronide metabolites by LC-MS/MS presents a unique set of challenges, including their high polarity and potential for in-source fragmentation. This method employs an indirect quantification approach, which involves the enzymatic hydrolysis of Phenylephrine 2-O-Glucuronide to its aglycone, phenylephrine, followed by a robust sample clean-up and sensitive LC-MS/MS detection. This strategy is often preferred due to the commercial availability and stability of the aglycone as a reference standard.

The workflow, as illustrated below, encompasses three key stages:

-

Sample Preparation: Enzymatic hydrolysis followed by solid-phase extraction (SPE) for the selective isolation of the analyte and removal of matrix interferences.

-

LC-MS/MS Analysis: Chromatographic separation of the liberated phenylephrine using a reversed-phase C18 column and subsequent detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Method Validation: A comprehensive validation of the method's performance characteristics to ensure data integrity and reliability.

Figure 1: Overall experimental workflow for the quantification of Phenylephrine 2-O-Glucuronide.

Experimental Protocols

Materials and Reagents

-

Phenylephrine hydrochloride (Reference Standard)

-

Phenylephrine-d4 (Internal Standard)

-

β-glucuronidase from E. coli

-

Human plasma (K2EDTA as anticoagulant)

-

Formic acid (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange)

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of phenylephrine and phenylephrine-d4 in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the phenylephrine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare separate working solutions for QC samples at low, medium, and high concentrations.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working solutions to achieve the desired concentration range for the calibration curve and QC samples.

Sample Preparation Protocol

This protocol is designed for a 100 µL plasma sample volume.

-

Aliquoting and Spiking: To 100 µL of plasma sample (blank, calibration standard, QC, or unknown sample), add 10 µL of the phenylephrine-d4 internal standard working solution. Vortex briefly.

-

Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase solution (prepared in a suitable buffer, e.g., acetate buffer, pH 5.0) to each sample. Vortex and incubate at 37°C for 30-60 minutes.[7] The optimal incubation time should be determined during method development.

-

Protein Precipitation (Optional but Recommended): Add 300 µL of acetonitrile to each tube to precipitate plasma proteins. Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Transfer the supernatant to a clean tube.

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the supernatant from the previous step onto the conditioned SPE cartridges.

-

Washing: Wash the cartridges with 1 mL of an aqueous solution (e.g., 5% methanol in water) to remove polar interferences. Follow with a wash using a non-polar solvent like hexane to remove lipids.

-

Elution: Elute the analyte and internal standard with 1 mL of an appropriate elution solvent (e.g., 5% formic acid in methanol).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.

Figure 2: Step-by-step sample preparation workflow.

LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18, e.g., 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B, hold, and re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 1: Liquid Chromatography Conditions

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 100°C |

| Desolvation Temp. | 300°C |

| Capillary Voltage | 2000 V |

| MRM Transitions | See Table 2 |

| Dwell Time | 100 ms per transition |

Table 2: Mass Spectrometry Conditions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Phenylephrine | 168.1 | 136.1 | Optimized during method development |

| Phenylephrine-d4 | 172.1 | 140.1 | Optimized during method development |

Table 3: Multiple Reaction Monitoring (MRM) Transitions

Method Validation

A full validation of the bioanalytical method must be performed in accordance with regulatory guidelines to ensure its suitability for the intended purpose.[5][6] The following parameters should be thoroughly evaluated:

-

Selectivity and Specificity: Assessed by analyzing blank plasma samples from at least six different sources to check for interferences at the retention times of phenylephrine and the internal standard.

-

Calibration Curve and Linearity: The calibration curve should be prepared over a relevant concentration range (e.g., 0.1 - 100 ng/mL) and analyzed using a weighted linear regression model.

-

Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on at least three different days. The mean accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ), and the precision (CV%) should not exceed 15% (20% at LLOQ).[4]

-

Matrix Effect: Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by co-eluting matrix components. This is particularly important in ESI-MS.[8]

-

Recovery: The efficiency of the extraction process is determined by comparing the analyte response from extracted samples to that of post-extraction spiked samples.

-

Stability: The stability of phenylephrine in plasma should be assessed under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.

Conclusion

This application note provides a comprehensive and scientifically sound LC-MS/MS method for the quantification of Phenylephrine 2-O-Glucuronide in human plasma. The indirect approach, involving enzymatic hydrolysis and subsequent analysis of the aglycone, offers a robust and reliable means to overcome the challenges associated with direct glucuronide analysis. The detailed protocol and validation guidelines presented herein provide a solid foundation for researchers, scientists, and drug development professionals to accurately assess the pharmacokinetics of phenylephrine and its major metabolites.

References

- CN109187832B - Method for determining phenylephrine concentration by LC-MS/MS (liquid chromatography-mass spectrometry/mass spectrometry) and sample pretreatment method - Google Patents.

-

Phenylephrine HCL Tablet Analyzed with HPLC - AppNote - MicroSolv. Available at: [Link]

-

HPLC Methods for analysis of Phenylephrine - HELIX Chromatography. Available at: [Link]

-

Development and validation of a liquid chromatography-tandem mass spectrometry method for the determination of phenylephrine in human plasma and its application to a pharmacokinetic study | Request PDF - ResearchGate. Available at: [Link]

-

Spectrophotometric Determination of Phenylephrine Hydrochloride in Pharmaceutical Preparations by Oxidative Coupling Reaction - Impactfactor. Available at: [Link]

-

Identification of Polyphenol Glucuronide Conjugates in Glechoma hederacea var. longituba Hot Water Extracts by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) - MDPI. Available at: [Link]

-

NDA 203826 - accessdata.fda.gov. Available at: [Link]

-

Determination of phenylephrine in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry. | Semantic Scholar. Available at: [Link]

-

High-performance liquid chromatographic determination of phenylephrine and its conjugates in human plasma using solid-phase extraction and electrochemical detection - PubMed. Available at: [Link]

-

Determination of phenylephrine in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry | Request PDF - ResearchGate. Available at: [Link]

- Preparation method of phenylephrine hydrochloride impurity standard - Google Patents.

-

simultaneous determination of chlorphineramine maleate, dextromethorphan hbr and phenylephrin hcl in codilar syrup using high performance liquid chromatography - Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]

-

Guideline Bioanalytical method validation - European Medicines Agency (EMA). Available at: [Link]

-

M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. Available at: [Link]

- US20170290786A1 - Methods and compositions of stable phenylephrine formulations - Google Patents.

-

Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - ScienceDirect. Available at: [Link]

-

ICH M10 on bioanalytical method validation - Scientific guideline - European Medicines Agency (EMA). Available at: [Link]

-

Pharmacokinetics, Safety, and Cardiovascular Tolerability of Phenylephrine HCl 10, 20, and 30 mg After a Single Oral Administration in Healthy Volunteers - PubMed Central. Available at: [Link]

-

Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC - NIH. Available at: [Link]

Sources

- 1. CN109187832B - Method for determining phenylephrine concentration by LC-MS/MS (liquid chromatography-mass spectrometry/mass spectrometry) and sample pretreatment method - Google Patents [patents.google.com]

- 2. jpsionline.com [jpsionline.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. ema.europa.eu [ema.europa.eu]

- 5. fda.gov [fda.gov]

- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. High-performance liquid chromatographic determination of phenylephrine and its conjugates in human plasma using solid-phase extraction and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. elearning.unite.it [elearning.unite.it]

Application Note: A Guide to the Synthesis and Characterization of Phenylephrine 2-O-Glucuronide Reference Standard

Introduction: The Critical Role of Metabolite Reference Standards in Drug Development

Phenylephrine, a widely used nasal decongestant and vasopressor, undergoes extensive phase II metabolism in the body, with glucuronidation being a significant pathway.[1] The resulting glucuronide conjugates are more polar and readily excreted. To accurately quantify phenylephrine and its metabolites in pharmacokinetic (PK) and drug metabolism (DMPK) studies, high-purity reference standards of these metabolites are indispensable. Phenylephrine 2-O-glucuronide is a key metabolite, and its availability as a well-characterized standard is crucial for bioanalytical method development, validation, and the generation of reliable clinical data.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of phenylephrine 2-O-glucuronide. We present two robust synthetic strategies: a classical chemical approach via the Koenigs-Knorr reaction and a biomimetic enzymatic approach using UDP-glucuronosyltransferases (UGTs). The causality behind experimental choices is explained to provide a deeper understanding of the underlying principles.

Section 1: Chemical Synthesis via Koenigs-Knorr Glycosylation

The Koenigs-Knorr reaction is a cornerstone of carbohydrate chemistry for the formation of glycosidic bonds.[2] This method involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt.[2] For the synthesis of phenylephrine 2-O-glucuronide, the phenolic hydroxyl group of phenylephrine acts as the acceptor. A key consideration is the protection of the secondary alcohol and the secondary amine on the phenylephrine side chain to prevent unwanted side reactions.

Rationale for the Synthetic Strategy

A multi-step approach is necessary to ensure the regioselective formation of the O-glucuronide at the phenolic hydroxyl group. The secondary amine and alcohol are more nucleophilic than the phenolic hydroxyl group and would react preferentially with the glucuronic acid donor. Therefore, a protection-glycosylation-deprotection sequence is employed. A benzyl group is a suitable protecting group for the amine, and a silyl ether could protect the secondary alcohol. These protecting groups are stable under the glycosylation conditions and can be removed under conditions that do not cleave the newly formed glucuronide bond.

Experimental Workflow: Chemical Synthesis

Caption: Chemical synthesis workflow for Phenylephrine 2-O-Glucuronide.

Detailed Protocol: Chemical Synthesis

Materials and Reagents:

| Reagent | Grade | Supplier (Example) |

| (R)-Phenylephrine hydrochloride | ≥98% | Sigma-Aldrich |

| Benzyl bromide | Reagent grade, 98% | Sigma-Aldrich |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | 97% | Sigma-Aldrich |

| Imidazole | ≥99% | Sigma-Aldrich |

| Acetobromo-α-D-glucuronic acid methyl ester | 95% | Carbosynth |

| Silver(I) carbonate on Celite | Reagent grade | Sigma-Aldrich |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF), anhydrous | 99.8% | Sigma-Aldrich |

| Lithium hydroxide (LiOH) | ≥98% | Sigma-Aldrich |

| Palladium on carbon (Pd/C) | 10 wt. % loading | Sigma-Aldrich |

| Methanol (MeOH), HPLC grade | ≥99.9% | Fisher Scientific |

| Acetonitrile (ACN), HPLC grade | ≥99.9% | Fisher Scientific |

| Formic acid | ≥98% | Sigma-Aldrich |

Step 1: Protection of Phenylephrine

-

N-Benzylation: Dissolve (R)-phenylephrine hydrochloride (1 eq.) and potassium carbonate (3 eq.) in DMF. Add benzyl bromide (1.2 eq.) dropwise at room temperature. Stir the mixture for 24 hours. Monitor the reaction by TLC or LC-MS. After completion, extract the product with ethyl acetate and purify by column chromatography to obtain N-benzyl-phenylephrine.

-

O-Silylation: Dissolve N-benzyl-phenylephrine (1 eq.) and imidazole (2.5 eq.) in anhydrous DMF. Add TBDMSCl (1.5 eq.) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Monitor by TLC or LC-MS. After completion, quench with water, extract with ethyl acetate, and purify by column chromatography to yield N-benzyl-O-TBDMS-phenylephrine.

Step 2: Koenigs-Knorr Glycosylation

-

To a solution of N-benzyl-O-TBDMS-phenylephrine (1 eq.) in anhydrous DCM, add freshly prepared silver(I) carbonate on Celite (2.5 eq.).

-

Add a solution of acetobromo-α-D-glucuronic acid methyl ester (1.5 eq.) in anhydrous DCM dropwise in the dark and under an inert atmosphere (e.g., argon).

-

Stir the reaction mixture at room temperature for 48-72 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts. Wash the Celite pad with DCM.

-

Concentrate the filtrate under reduced pressure to obtain the crude protected phenylephrine glucuronide. Purify by silica gel column chromatography.

Step 3: Deprotection

-

Ester Hydrolysis: Dissolve the purified protected glucuronide (1 eq.) in a mixture of THF and water (3:1). Add lithium hydroxide (3 eq.) and stir at room temperature for 4-6 hours until the methyl ester is fully hydrolyzed (monitored by LC-MS).

-

Global Deprotection: Neutralize the reaction mixture with dilute HCl. Add 10% Pd/C catalyst and subject the mixture to hydrogenation (H2 balloon or Parr shaker) at room temperature overnight. This step will cleave the N-benzyl group and the O-TBDMS group.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield crude phenylephrine 2-O-glucuronide.

Section 2: Enzymatic Synthesis using UGTs

Enzymatic synthesis offers a green and highly selective alternative to chemical synthesis, often proceeding without the need for protecting groups. UDP-glucuronosyltransferases (UGTs) are the enzymes responsible for glucuronidation in vivo.[3] Commercially available recombinant UGTs can be used to synthesize glucuronide metabolites in vitro. UGT1A9 is a relevant human UGT isoform known to metabolize phenols and could be a suitable candidate for phenylephrine glucuronidation.

Rationale for the Enzymatic Strategy

This approach mimics the biological metabolic pathway, providing high regioselectivity for the phenolic hydroxyl group. It avoids the multiple protection and deprotection steps of chemical synthesis, leading to a more streamlined process. The key components are the substrate (phenylephrine), the enzyme (a suitable UGT), and the co-factor uridine 5'-diphosphoglucuronic acid (UDPGA).

Experimental Workflow: Enzymatic Synthesis

Caption: Enzymatic synthesis workflow for Phenylephrine 2-O-Glucuronide.

Detailed Protocol: Enzymatic Synthesis

Materials and Reagents:

| Reagent | Grade | Supplier (Example) |

| (R)-Phenylephrine hydrochloride | ≥98% | Sigma-Aldrich |

| Recombinant Human UGT1A9 | Enzyme grade | Corning, BD Gentest |

| Uridine 5'-diphosphoglucuronic acid (UDPGA) | ≥98% | Sigma-Aldrich |

| Tris-HCl buffer (pH 7.4) | Molecular biology grade | Thermo Fisher |

| Magnesium chloride (MgCl2) | ≥99% | Sigma-Aldrich |

| Acetonitrile (ACN), HPLC grade | ≥99.9% | Fisher Scientific |

Step 1: Incubation

-

Prepare a stock solution of (R)-phenylephrine hydrochloride in water.

-

In a microcentrifuge tube, prepare the incubation mixture with the following components in Tris-HCl buffer (50 mM, pH 7.4):

-

(R)-Phenylephrine (final concentration 100 µM)

-

Recombinant UGT1A9 (e.g., 0.5 mg/mL)

-

MgCl2 (5 mM)

-

UDPGA (2 mM)

-

-

Pre-incubate the mixture at 37 °C for 5 minutes.

-

Initiate the reaction by adding UDPGA.

-

Incubate at 37 °C for 2-4 hours. The reaction progress can be monitored by LC-MS analysis of small aliquots taken at different time points.

Step 2: Reaction Quenching and Sample Preparation

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the protein.

-

Carefully transfer the supernatant containing the phenylephrine 2-O-glucuronide to a new tube and evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator.

-

Reconstitute the residue in a small volume of the initial mobile phase for HPLC purification.

Section 3: Purification and Characterization

Purification of the synthesized phenylephrine 2-O-glucuronide is critical to obtain a high-purity reference standard. Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.[4]

Protocol: Preparative HPLC Purification

-

Column: A C18 stationary phase is suitable for retaining the moderately polar glucuronide.

-

Mobile Phase: A gradient of water and acetonitrile with an acidic modifier (e.g., 0.1% formic acid) is typically used. The acid suppresses the ionization of the carboxylic acid group of the glucuronide, leading to better peak shape.

-

Detection: UV detection at a wavelength where phenylephrine absorbs (e.g., 272 nm) can be used to monitor the elution of the product.

-

Fraction Collection: Collect the fractions corresponding to the main product peak.

-

Post-Purification: Combine the pure fractions, evaporate the organic solvent, and lyophilize to obtain the purified phenylephrine 2-O-glucuronide as a solid.

Characterization of the Reference Standard

The identity, purity, and structure of the synthesized phenylephrine 2-O-glucuronide must be unequivocally confirmed using a combination of analytical techniques.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an accurate mass measurement, which can be used to confirm the elemental composition of the synthesized compound.

-

Expected Molecular Formula: C15H21NO8

-

Expected Exact Mass: 343.1267 g/mol ([M+H]+)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for unambiguous structure elucidation. The spectra should be recorded in a suitable deuterated solvent, such as methanol-d4.

Predicted ¹H and ¹³C NMR Data (in Methanol-d4, values are estimations and should be confirmed experimentally):

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |

| Phenylephrine Moiety | ||

| Aromatic CH | 6.8 - 7.3 | 115 - 130 |

| Aromatic C-O | - | 158 |

| CH-OH | ~4.9 | ~72 |

| CH2-N | ~3.2 | ~55 |

| N-CH3 | ~2.8 | ~35 |

| Glucuronide Moiety | ||

| H-1' (anomeric) | ~5.1 (d) | ~102 |

| H-2', H-3', H-4' | 3.5 - 3.8 | 73 - 78 |

| H-5' | ~4.0 (d) | ~79 |

| C-6' (COOH) | - | ~172 |

Conclusion

This application note has detailed two effective methods for the synthesis of the phenylephrine 2-O-glucuronide reference standard. The chemical synthesis route, while multi-stepped, is robust and high-yielding. The enzymatic synthesis provides a more direct and biomimetic approach. Both methods, coupled with rigorous purification and characterization, will enable researchers to obtain a high-quality reference standard essential for advancing drug metabolism and pharmacokinetic studies of phenylephrine. The protocols and analytical data provided herein serve as a comprehensive guide for the successful in-house production of this critical reagent.

References

Sources

- 1. Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. High-performance liquid chromatographic determination of phenylephrine and its conjugates in human plasma using solid-phase extraction and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Unambiguous Structural Elucidation of Phenylephrine 2-O-Glucuronide using Advanced NMR Spectroscopy

Abstract

The characterization of drug metabolites is a cornerstone of modern drug development, providing critical insights into biotransformation, efficacy, and potential toxicity. Phenylephrine, a widely used sympathomimetic amine, undergoes several metabolic transformations, including glucuronidation.[1][2] This application note provides a comprehensive guide and detailed protocols for the unambiguous structural elucidation of Phenylephrine 2-O-Glucuronide using a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We detail a systematic approach, from sample preparation to the strategic application of ¹H, ¹³C, COSY, HSQC, and HMBC experiments, to definitively confirm the metabolite's constitution and, crucially, the specific site of glucuronide conjugation.

Introduction: The Imperative of Metabolite Identification

In drug metabolism, determining the precise chemical structure of a metabolite is non-negotiable. While mass spectrometry (MS) is invaluable for detecting and providing mass information, it can often be ambiguous in pinpointing the exact location of a conjugation, such as glucuronidation on a polyfunctional molecule like phenylephrine. NMR spectroscopy, by contrast, provides definitive structural information through the direct observation of nuclear spins and their interactions, enabling the mapping of the complete molecular architecture.[3][4]

Phenylephrine presents multiple potential sites for glucuronidation, including two hydroxyl groups (phenolic and benzylic). Identifying the correct isomer is vital for understanding its pharmacological and toxicological profile. This guide establishes a robust NMR-based workflow to confirm that conjugation occurs at the phenolic oxygen, forming Phenylephrine 2-O-Glucuronide.

Foundational Principles: The NMR Toolkit for Structural Analysis

The structural elucidation of a novel or suspected metabolite relies on a logical progression of NMR experiments. Each experiment provides a unique piece of the structural puzzle.

-

¹H NMR: This is the starting point, offering a "fingerprint" of the molecule. It reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their relative quantities (integration), and neighboring proton relationships (spin-spin coupling).[3]

-

¹³C NMR & DEPT: Provides a count of the carbon atoms in the molecule. The Distortionless Enhancement by Polarization Transfer (DEPT) experiment further refines this by distinguishing between CH₃, CH₂, CH, and quaternary carbons, which is essential for assembling molecular fragments.[5]

-

¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment maps all proton-proton coupling networks within the molecule. It is instrumental in tracing the spin systems of the phenylephrine backbone and the glucuronic acid ring independently.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This powerful 2D technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides an unambiguous assignment of protons to their respective carbons, effectively merging the ¹H and ¹³C datasets.[6]

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is often the key to solving the puzzle. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). These "long-range" correlations are critical for connecting distinct molecular fragments, and in this case, for definitively identifying the ether linkage between the phenylephrine and glucuronide moieties.[4]

Experimental Workflow: From Sample to Structure

A systematic approach ensures data quality and simplifies interpretation. The workflow is designed to be self-validating, where the results of each experiment build upon and confirm the last.

Caption: Experimental workflow for NMR-based structural elucidation.

Data Interpretation: Assembling the Structure of Phenylephrine 2-O-Glucuronide

The molecular formula of Phenylephrine 2-O-Glucuronide is C₁₅H₂₁NO₈.[7] The structure is confirmed by piecing together the evidence from each NMR experiment.

Step 1: ¹H and ¹³C NMR - Initial Assessment The ¹H NMR spectrum will show distinct sets of signals corresponding to the phenylephrine moiety and the newly introduced glucuronic acid moiety. Aromatic protons on the phenylephrine ring will appear downfield, while the aliphatic protons and the sugar protons will be upfield. The ¹³C NMR spectrum will show 15 carbon signals, consistent with the expected formula.

Step 2: COSY - Mapping the Fragments The COSY spectrum will reveal two primary, independent spin systems:

-

Phenylephrine System: A correlation will be observed between the benzylic proton (H-7) and the methylene protons (H-8). The aromatic protons will also show correlations corresponding to their substitution pattern.

-

Glucuronide System: A continuous network of correlations will be seen from the anomeric proton (H-1') through to the H-5' proton of the sugar ring.

Step 3: HSQC - Linking Protons to Carbons The HSQC spectrum allows for the direct assignment of each proton to its attached carbon. This confirms the assignments made in the 1D spectra and provides a complete ¹H-¹³C correlation map for all non-quaternary carbons.

Step 4: HMBC - The Definitive Link The HMBC spectrum provides the crucial evidence for the site of conjugation. The key correlation to observe is a ³JCH coupling between the anomeric proton of the glucuronic acid ring (H-1') and the carbon of the phenylephrine ring to which the phenolic oxygen is attached (C-2). This three-bond correlation can only exist if the glucuronide is attached at the C-2 position via the phenolic oxygen. Other key HMBC correlations will confirm the rest of the structure.

Caption: Key HMBC correlation confirming the 2-O-linkage.

Data Presentation: Predicted NMR Assignments

The following table summarizes the predicted ¹H and ¹³C chemical shifts for Phenylephrine 2-O-Glucuronide dissolved in D₂O. These values are estimated based on data for the parent compounds and known substituent effects of glycosylation.[8][9]

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

| Phenylephrine Moiety | |||

| 1 | ~140 | - | - |

| 2 | ~157 | - | - |

| 3 | ~117 | ~7.0-7.2 | d |

| 4 | ~131 | ~7.3-7.5 | t |

| 5 | ~122 | ~7.0-7.2 | d |

| 6 | ~120 | ~7.0-7.2 | d |

| 7 | ~70 | ~5.0 | dd |

| 8 | ~55 | ~3.2-3.4 | m |

| N-CH₃ | ~35 | ~2.8 | s |

| Glucuronide Moiety | |||

| 1' | ~102 | ~5.1 | d |

| 2' | ~75 | ~3.5-3.7 | m |

| 3' | ~77 | ~3.5-3.7 | m |

| 4' | ~73 | ~3.5-3.7 | m |

| 5' | ~76 | ~3.8 | d |

| 6' (COOH) | ~176 | - | - |

Detailed Experimental Protocols

These protocols are designed for a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity, which is often necessary for low-concentration metabolite samples.[10]

Protocol 1: Sample Preparation

-

Weighing: Accurately weigh approximately 1-5 mg of the isolated and purified Phenylephrine 2-O-Glucuronide sample.

-

Dissolution: Dissolve the sample in 0.6 mL of deuterium oxide (D₂O, 99.9%). D₂O is chosen to avoid the large interfering signal from water protons.

-

Reference Standard: Add a small, known amount of a reference standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS). This standard will be used to reference the chemical shift scale to 0.00 ppm.

-

Transfer: Vortex the sample gently until fully dissolved. Transfer the solution to a 5 mm NMR tube.

Protocol 2: NMR Data Acquisition

-

Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal from the D₂O solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity. Tune and match the probe for both ¹H and ¹³C frequencies.

-

¹H NMR Acquisition:

-

Pulse Program: Use a standard single-pulse experiment with solvent presaturation (e.g., zgpr on Bruker systems).

-

Spectral Width: ~12 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 5 seconds (to allow for full relaxation of protons).

-

Number of Scans (ns): 16-64, depending on sample concentration.

-

-

¹³C{¹H} NMR Acquisition:

-

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: ~200 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 1024-4096, as ¹³C is inherently less sensitive.

-

-

2D ¹H-¹H COSY Acquisition:

-

Pulse Program: Standard gradient-enhanced COSY (e.g., cosygpqf).

-

Spectral Width (F1 & F2): ~12 ppm.

-

Number of Scans (ns): 2-8 per increment.

-

Increments (F1): 256-512.

-

-

2D ¹H-¹³C HSQC Acquisition:

-

Pulse Program: Standard gradient-enhanced HSQC with sensitivity improvement (e.g., hsqcedetgpsisp2.2).

-

Spectral Width (F2, ¹H): ~12 ppm.

-

Spectral Width (F1, ¹³C): ~180 ppm.

-

¹JCH Coupling Constant: Set to an average of 145 Hz.

-

Number of Scans (ns): 4-16 per increment.

-

Increments (F1): 256.

-

-

2D ¹H-¹³C HMBC Acquisition:

-

Pulse Program: Standard gradient-enhanced HMBC (e.g., hmbcgplpndqf).

-

Spectral Width (F2, ¹H): ~12 ppm.

-

Spectral Width (F1, ¹³C): ~200 ppm.

-

Long-Range Coupling Constant: Optimized for 8 Hz (a good compromise for observing ²J and ³J couplings).

-

Number of Scans (ns): 16-64 per increment.

-

Increments (F1): 256-512.

-

Conclusion

The combination of 1D and 2D NMR spectroscopy provides an unequivocal method for the structural elucidation of drug metabolites. The workflow described herein demonstrates that through the systematic application of COSY, HSQC, and particularly HMBC experiments, the structure of Phenylephrine 2-O-Glucuronide can be confirmed with the highest degree of confidence. The key diagnostic evidence is the long-range HMBC correlation between the anomeric proton of the glucuronide moiety (H-1') and the phenolic carbon of the phenylephrine ring (C-2), which is impossible to ascertain through less structurally informative methods. This robust protocol serves as a template for researchers in drug metabolism, ensuring scientific integrity and accuracy in metabolite identification.

References

-

StatPearls. (2023). Phenylephrine. NCBI Bookshelf. [Link]

-

Beckonert, O., et al. (2007). NMR Spectroscopy Techniques for Application to Metabonomics. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Phenylephrine Hydrochloride. PubChem Compound Database. [Link]

-

Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska - Lincoln. [Link]

-

Global Substance Registration System. (n.d.). PHENYLEPHRINE GLUCURONIDE. GSRS. [Link]

-

University of Regensburg. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

-

Hypha Discovery. (n.d.). Structure Elucidation and NMR. [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]

-

FooDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) for beta-D-Glucuronic acid. [Link]

-

Geldenhuys, W. J., et al. (2014). NMR Metabolomics Protocols for Drug Discovery. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). Phenylephrine-D-glucuronide. PubChem Compound Database. [Link]

-

Gelpi, E. (2008). Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link]

-

Hein, J. E. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

-

Sleno, L. (2012). The use of mass spectrometry for the detection of metabolites of xenobiotics in biological systems. PubMed Central. [Link]

-

Atkinson, A. J., et al. (2022). Single-Dose Pharmacokinetics and Metabolism of the Oral Decongestant Phenylephrine HCl in Children and Adolescents. PubMed Central. [Link]

Sources

- 1. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Single-Dose Pharmacokinetics and Metabolism of the Oral Decongestant Phenylephrine HCl in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bionmr.unl.edu [bionmr.unl.edu]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. web.uvic.ca [web.uvic.ca]

- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Phenylephrine Hydrochloride | C9H14ClNO2 | CID 5284443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (FDB021897) - FooDB [foodb.ca]

- 10. dbt.univr.it [dbt.univr.it]

Application Note: A Robust HILIC-MS/MS Method for the Simultaneous Quantification of Phenylephrine and its Major Metabolites in Human Plasma

Abstract

This application note details a robust and validated Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) method for the simultaneous separation and quantification of the highly polar drug phenylephrine and its primary metabolites—phenylephrine glucuronide, phenylephrine sulfate, and m-hydroxymandelic acid—in human plasma. Conventional reversed-phase liquid chromatography (RPLC) often fails to provide adequate retention for these hydrophilic compounds.[1] HILIC, by utilizing a polar stationary phase and a high-organic-content mobile phase, offers superior retention and separation for such analytes.[2] This guide provides a comprehensive framework, from sample preparation to data acquisition, designed for researchers in pharmacology, drug metabolism, and clinical diagnostics, emphasizing the scientific rationale behind each protocol step to ensure reproducibility and accuracy.

Introduction: The Challenge of Polar Analyte Retention

Phenylephrine is a widely used sympathomimetic amine, primarily functioning as a nasal decongestant and vasopressor.[3][4] As a small, highly polar molecule (logP ≈ -0.3), it exhibits minimal retention on non-polar RPLC stationary phases like C18, often eluting in the solvent front, which complicates accurate quantification, especially in complex biological matrices.[3]

The analytical challenge is compounded when considering its major metabolites. Phenylephrine is extensively metabolized in the liver and intestines through oxidative deamination and conjugation.[5][6][7] The primary metabolic pathways yield:

-

m-Hydroxymandelic acid (MHMA): The major, inactive metabolite formed via monoamine oxidase (MAO) action.[5][6]

These metabolites are even more polar than the parent drug, making their separation by RPLC virtually impossible without derivatization or complex ion-pairing agents. Hydrophilic Interaction Liquid Chromatography (HILIC) presents an elegant solution, promoting the retention of polar compounds and enabling their separation based on differences in hydrophilicity.[1][2] Furthermore, the high organic content of HILIC mobile phases enhances desolvation efficiency in the mass spectrometer's electrospray source, often leading to increased sensitivity.

The HILIC Separation Mechanism

HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically >70% acetonitrile) with a small amount of aqueous buffer.[8] A water-enriched layer is adsorbed onto the surface of the polar stationary phase. The primary retention mechanism is the partitioning of polar analytes from the organic-rich mobile phase into this immobilized aqueous layer. More polar analytes partition more readily into the water layer and are thus retained longer. Elution is typically achieved by increasing the proportion of the aqueous component in the mobile phase.

Caption: HILIC partitioning mechanism for phenylephrine and its metabolites.

Part 1: Method Development & Optimization

A successful HILIC method relies on the careful selection and optimization of several key parameters.

Stationary Phase Selection

The choice of stationary phase is critical for achieving the desired selectivity.

-

Amide Phases (e.g., ACQUITY UPLC BEH Amide): These are often the first choice for separating polar, hydrophilic drugs and metabolites. They provide excellent retention for a broad range of polar compounds and are known for their robustness. Published methods have demonstrated their successful application for phenylephrine analysis.

-

Bare Silica Phases: Unbonded silica is highly polar and can provide strong retention for basic compounds like phenylephrine. However, it can sometimes suffer from long equilibration times and sensitivity to mobile phase pH.

-

Zwitterionic Phases: These phases contain both positive and negative charges, offering unique selectivity through a combination of hydrophilic and electrostatic interactions. They can be particularly effective for separating charged metabolites.

Causality: For this application, an amide-based column is recommended as the starting point due to its proven efficacy and balanced retention characteristics for both the parent amine (phenylephrine) and its acidic/conjugated metabolites.

Mobile Phase Optimization

-

Organic Solvent: Acetonitrile is the most common weak solvent in HILIC due to its aprotic nature and ability to facilitate the formation of the aqueous layer.

-

Aqueous Component & pH: A volatile buffer is essential for MS compatibility. Ammonium formate or ammonium acetate are excellent choices. The pH of the aqueous component is a powerful tool for controlling retention and peak shape, especially for ionizable compounds. Phenylephrine has a basic secondary amine. By maintaining the mobile phase pH around 3.5, phenylephrine will be consistently protonated (positively charged), promoting strong hydrophilic and potential weak ion-exchange interactions with the stationary phase, leading to good retention and sharp peaks.

-

Buffer Concentration: A buffer concentration of 5-10 mM is typically sufficient. Higher concentrations can increase mobile phase strength (reducing retention) but may also improve peak shape for some analytes.

Part 2: Detailed Analytical Protocol

This protocol provides a validated starting point for the analysis of phenylephrine and its metabolites in human plasma.

Protocol 4.1: Sample Preparation from Plasma (Protein Precipitation)

Protein precipitation is a rapid and effective method for sample cleanup in bioanalysis. It is particularly well-suited for HILIC, as the precipitating solvent (acetonitrile) is also the primary mobile phase component.

Step-by-Step Methodology:

-

Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, standard, or quality control (QC).

-

Precipitation: Add 400 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of phenylephrine).

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at >14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional but Recommended): To concentrate the sample and ensure solvent compatibility, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Acetonitrile:10 mM Ammonium Formate, pH 3.5).

-

Final Centrifugation: Centrifuge the reconstituted sample one last time (as in step 4) to pellet any remaining particulates before transferring to LC-MS vials.

Trustworthiness Check: The high acetonitrile content in the final sample solvent is crucial. Injecting a sample dissolved in a high-aqueous solvent can disrupt the water layer on the stationary phase, leading to poor peak shape and retention time variability for early-eluting peaks. This protocol ensures solvent matching for optimal performance.

Protocol 4.2: HILIC-MS/MS System & Operating Conditions

The following parameters have been shown to provide excellent separation and sensitivity.

| Parameter | Condition | Rationale |

| LC System | UPLC/UHPLC System | Required for high resolution with sub-2 µm particle columns. |

| Column | ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm | Proven stationary phase for polar analyte retention. |

| Column Temp. | 40°C | Improves peak shape and reduces mobile phase viscosity. |

| Injection Vol. | 2-5 µL | Small volumes are preferred to minimize solvent effects. |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 (adj. with Formic Acid) | Volatile buffer for MS compatibility; low pH ensures ionization of phenylephrine. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Primary organic solvent for HILIC mode. |

| Flow Rate | 0.4 mL/min | Typical for 2.1 mm ID columns, balancing speed and efficiency. |

| Gradient | 0-1 min: 90% B; 1-5 min: 90% -> 60% B; 5-6 min: 60% B; 6.1-8 min: 90% B | Gradient elution ensures elution of all analytes with good peak shape. Re-equilibration is critical. |

| MS System | Triple Quadrupole Mass Spectrometer | For high selectivity and sensitivity using MRM. |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Phenylephrine and its metabolites readily form positive ions. |

| MRM Transitions | To be optimized empirically. Example: Phenylephrine: Q1 168.1 -> Q3 150.1 | Specific precursor-to-product ion transitions must be determined for each analyte and the internal standard. |

Expected Results & Data Interpretation

Under the described conditions, a clear separation of the analytes is expected. The elution order in HILIC is generally from least polar to most polar.

-

Elution Order: Phenylephrine (least polar of the group) will elute first, followed by its more hydrophilic metabolites. The highly polar m-hydroxymandelic acid and the conjugated metabolites (glucuronide and sulfate) will be strongly retained and elute last.

-

Peak Shape: Symmetrical peaks with a tailing factor between 0.9 and 1.3 are expected.

-

Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA), assessing linearity, accuracy, precision, selectivity, and matrix effects.

Table of Expected Chromatographic Performance

| Analyte | Expected Retention Time (min) | Resolution (Rs) to Previous Peak | Tailing Factor (Tf) |

| Phenylephrine | ~2.5 | - | 1.1 |

| Phenylephrine Sulfate | ~3.8 | > 2.0 | 1.2 |

| Phenylephrine Glucuronide | ~4.5 | > 2.0 | 1.2 |

| m-Hydroxymandelic Acid | ~5.2 | > 2.0 | 1.1 |

Note: These values are illustrative and will vary based on the specific LC system and conditions.

Troubleshooting

| Problem | Potential Cause | Solution |

| Poor/Split Peaks for Early Eluters | Sample solvent stronger than mobile phase. | Reconstitute sample in a solvent with at least the same organic percentage as the initial mobile phase. |

| Retention Time Drift | Insufficient column equilibration time. | Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection. |

| Low Sensitivity | Suboptimal MS source parameters or mobile phase pH. | Optimize source conditions (e.g., capillary voltage, gas flow). Ensure mobile phase pH is optimal for analyte ionization. |

| Poor Reproducibility | Temperature fluctuations; mobile phase preparation inconsistency. | Use a column thermostat. Prepare fresh mobile phases daily and ensure accurate pH measurement. |

References

-

Wikipedia. Phenylephrine.[Link]

-

U.S. Food and Drug Administration (FDA). (2012). Clinical Pharmacology and Biopharmaceutics Review(s) - NDA 203826.[Link]

-

McFadyen, M., et al. (2023). Phenylephrine. In: StatPearls [Internet]. StatPearls Publishing. [Link]

-

Pharmacology Animation. (2024). Pharmacology of Phenylephrine Hydrochloride.[Link]

-

Gelb, M., et al. (2014). Single-Dose Pharmacokinetics and Metabolism of the Oral Decongestant Phenylephrine HCl in Children and Adolescents. Clinical Drug Investigation. [Link]

-

Gelb, M., et al. (2014). Single-Dose Pharmacokinetics and Metabolism of the Oral Decongestant Phenylephrine HCl in Children and Adolescents. ResearchGate. [Link]

-

Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry. [Link]

-

Innovatek. Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis.[Link]

-

Guillarme, D. (2014). HILIC: A Critical Evaluation. LCGC International. [Link]

-

MDPI. (2020). Application of the Hydrophilic Interaction Liquid Chromatography (HILIC-MS) Novel Protocol to Study the Metabolic Heterogeneity of Glioblastoma Cells.[Link]

-

Wikipedia. 4-Hydroxymandelic acid.[Link]

-

Global Substance Registration System (GSRS). PHENYLEPHRINE GLUCURONIDE.[Link]

-

Human Metabolome Database. Showing metabocard for p-Hydroxymandelic acid (HMDB0000822).[Link]

-

Agilent Technologies. Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection.[Link]

-

Pharmacompass. Phenylephrine hydrochloride, l- | Drug Information.[Link]

-

ResearchGate. (2024). The chemical structure of phenylephrine hydrochloride.[Link]

-

PubChem, National Institutes of Health. 3-Hydroxymandelic acid.[Link]

-

PubChem, National Institutes of Health. 3-Hydroxymandelic acid, (-)-.[Link]

Sources

- 1. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]

- 3. Phenylephrine | 59-42-7 [chemicalbook.com]

- 4. d-nb.info [d-nb.info]

- 5. Phenylephrine - Wikipedia [en.wikipedia.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Overcoming Matrix Effects in Phenylephrine 2-O-Glucuronide LC-MS/MS Analysis

<Technical Support Center >

Welcome to the technical support center dedicated to the robust and accurate analysis of Phenylephrine 2-O-Glucuronide by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of bioanalysis. Here, we will dissect the common challenges posed by matrix effects and provide actionable, field-proven solutions to ensure the integrity and reliability of your data.

I. Introduction to the Challenge

Phenylephrine, a widely used decongestant, is extensively metabolized in the body, with Phenylephrine 2-O-Glucuronide being a major metabolite.[1] Accurate quantification of this glucuronide conjugate in biological matrices like plasma and urine is critical for pharmacokinetic and toxicokinetic studies. However, the inherent polarity of this metabolite (a calculated LogP significantly lower than its parent drug) and the complexity of biological samples create a perfect storm for a phenomenon known as "matrix effects."[1][2][3]

Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected components in the sample matrix.[4] These effects, manifesting as ion suppression or enhancement, can severely compromise the accuracy, precision, and sensitivity of an LC-MS/MS assay.[4][5] This guide provides a structured approach to identifying, troubleshooting, and ultimately overcoming these challenges.

II. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and concerns encountered by analysts.

Q1: What are the most common signs of matrix effects in my data?

A: The hallmark indicators of matrix effects are poor reproducibility of quality control (QC) samples, inconsistent internal standard (IS) area counts between samples, and a significant deviation in analyte response when comparing standards prepared in neat solvent versus those prepared in the biological matrix.[4] You may also observe drifting retention times or distorted peak shapes.[6]

Q2: Why is Phenylephrine 2-O-Glucuronide particularly susceptible to matrix effects?

A: Its high polarity makes it challenging to retain on traditional reversed-phase (RP) columns.[7] This often leads to elution in the early part of the chromatogram, where it is likely to co-elute with other polar endogenous matrix components, such as phospholipids and salts, which are notorious for causing ion suppression.[8]

Q3: Can I use a simple protein precipitation (PPT) method for my plasma samples?

A: While PPT is fast and simple, it is generally the least effective method for removing matrix components, especially phospholipids.[9] For an analyte as susceptible as Phenylephrine 2-O-Glucuronide, PPT often results in significant matrix effects and is not recommended for methods requiring high accuracy and precision.[9] More rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are strongly advised.[10]

Q4: What type of internal standard is best for mitigating matrix effects for this analyte?

A: The gold standard is a stable isotope-labeled (SIL) internal standard of Phenylephrine 2-O-Glucuronide (e.g., ¹³C₆- or D₄-labeled).[11][12] A SIL-IS co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement, thereby providing the most accurate correction and improving data quality.[13][14][15] If a SIL-IS for the glucuronide is unavailable, a SIL-IS of the parent phenylephrine may be considered, but its ability to track the metabolite's recovery and matrix effects must be thoroughly validated.

Q5: How do I quantitatively assess matrix effects during method validation?

A: Regulatory guidelines from the FDA and EMA outline specific experiments for this purpose.[16][17][18] The most common approach involves comparing the peak area of the analyte spiked into an extracted blank matrix from multiple sources (at least six) with the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated, and its variability across different sources is assessed to ensure it meets the acceptance criteria outlined in guidelines like the ICH M10.[19][20]

III. Troubleshooting Guide: A Symptom-Based Approach

When your assay is underperforming, a systematic approach is key. This section breaks down common problems, their probable causes, and the steps to resolve them.

Problem 1: Severe Signal Suppression

Your analyte signal is drastically lower in matrix samples compared to neat standards, potentially falling below the Lower Limit of Quantification (LLOQ).

-

Primary Suspect: Co-elution with phospholipids or other highly abundant matrix components.

-

Causality: Phospholipids, salts, and other endogenous molecules can compete with the analyte for ionization in the ESI source, leading to a suppressed signal.[8] The high polarity of Phenylephrine 2-O-Glucuronide makes it prone to eluting in the "dead volume" or very early in the run, a region often crowded with these interfering species.

Troubleshooting Workflow

Caption: Troubleshooting workflow for severe signal suppression.

Problem 2: High Variability in QC Samples (%CV > 15%)

Your accuracy may be acceptable on average, but the precision is poor, failing regulatory acceptance criteria (typically ±15%, ±20% at LLOQ).[18][21]

-

Primary Suspect: Inconsistent matrix effects across different samples or lots of matrix.

-

Causality: The composition of biological matrices can vary significantly from one individual to another.[13] If the sample preparation method does not adequately remove interferences, this variability translates directly into inconsistent signal suppression or enhancement, leading to poor precision.

Data-Driven Solution: Comparing Sample Preparation Techniques

| Sample Preparation Method | Typical Analyte Recovery (%) | Relative Matrix Effect (%) | Precision (%CV) | Recommendation |

| Protein Precipitation (PPT) | 90-105 | 40-70 (Suppression) | >20 | Not Recommended |

| Liquid-Liquid Extraction (LLE) | 60-85 | 10-25 (Suppression) | 10-15 | Viable, but may have lower recovery for polar metabolites |

| Reversed-Phase SPE (C18) | 85-100 | 15-30 (Suppression) | 8-12 | Good, but may not retain the polar glucuronide well |

| Mixed-Mode SPE (RP/Ion-Ex) | >90 | <10 | <10 | Highly Recommended for optimal cleanup |

This table presents typical data ranges; actual results must be empirically determined.

Problem 3: Poor Peak Shape (Tailing or Fronting)

The chromatographic peak for Phenylephrine 2-O-Glucuronide is asymmetric.

-

Primary Suspects: Secondary interactions with the analytical column, column overload, or inappropriate injection solvent.

-

Causality: Peak tailing can occur due to strong, unwanted interactions between the analyte's polar functional groups (hydroxyls, carboxylic acid) and active sites (e.g., free silanols) on the column stationary phase.[6] Peak fronting can be caused by injecting the sample in a solvent significantly stronger than the initial mobile phase.[6]

Step-by-Step Protocol: Chromatographic Optimization

-

Column Selection: For a polar analyte like Phenylephrine 2-O-Glucuronide, consider alternatives to standard C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) columns or modern reversed-phase columns with polar end-capping are excellent choices.[7]

-

Mobile Phase pH: The glucuronide moiety has a pKa. Adjusting the mobile phase pH with a modifier (e.g., formic acid, ammonium formate) can ensure the analyte is in a consistent ionic state, improving peak shape.

-

Injection Solvent: Ensure the reconstitution solvent is as weak as, or weaker than, the initial mobile phase composition to avoid peak distortion.

-

Gradient Optimization: Employ a shallow gradient at the beginning of the run to better resolve the analyte from early eluting matrix components.

IV. In-Depth Protocols for Matrix Effect Mitigation

Protocol 1: Advanced Sample Preparation - Mixed-Mode Solid-Phase Extraction (SPE)

This protocol is designed to provide the cleanest possible extract by leveraging both reversed-phase and ion-exchange retention mechanisms.

Objective: To selectively isolate the polar, acidic Phenylephrine 2-O-Glucuronide from complex biological matrices like human plasma.

Materials:

-

Mixed-Mode Anion Exchange SPE Cartridge (e.g., polymeric sorbent with quaternary amine functional groups).

-

Plasma sample containing Phenylephrine 2-O-Glucuronide.

-

Methanol, Acetonitrile (HPLC Grade).

-

Ammonium Hydroxide, Formic Acid.

-

Deionized Water.

Methodology:

-

Condition: Pass 1 mL of Methanol through the SPE cartridge.

-

Equilibrate: Pass 1 mL of Deionized Water through the cartridge.

-

Load: Pre-treat 200 µL of plasma by diluting 1:1 with 2% ammonium hydroxide in water. Load the entire pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min). The basic pH ensures the carboxylic acid on the glucuronide is deprotonated and retained by the anion exchange mechanism.

-

Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 5% ammonium hydroxide in water.

-

Wash 2 (Non-Polar Interferences): Wash the cartridge with 1 mL of Methanol.

-

Elute: Elute the analyte with 1 mL of 2% formic acid in methanol. The acidic mobile phase neutralizes the analyte, releasing it from the sorbent.

-

Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.

Protocol 2: Implementing a Stable Isotope-Labeled Internal Standard (SIL-IS)

Using a SIL-IS is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[13][15]

Workflow for SIL-IS Implementation

Caption: Workflow for implementing a Stable Isotope-Labeled Internal Standard.

Causality Explained: The SIL-IS is chemically identical to the analyte, differing only in mass.[12] It therefore has the same extraction recovery, chromatographic retention time, and ionization efficiency. When a matrix component suppresses the signal, it suppresses both the analyte and the IS to the same extent. By using the ratio of their peak areas for quantification, the variability introduced by the matrix effect is effectively cancelled out.[13]

V. Conclusion: A Self-Validating System

An effective strategy for overcoming matrix effects in the analysis of Phenylephrine 2-O-Glucuronide is built on a foundation of meticulous sample preparation, optimized chromatography, and the use of an appropriate internal standard. By understanding the physicochemical properties of your analyte and the nature of the interferences, you can design a method that is not only accurate and precise but also rugged and reliable. Every protocol described herein is part of a self-validating system; when properly implemented, the consistency of your QC data and internal standard response will provide continuous confirmation of your method's performance, ensuring the trustworthiness of your results as mandated by global regulatory bodies.[16][17][19]

VI. References

-

ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. Available from: [Link]

-

Determination of phenylephrine in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry. ResearchGate. Available from: [Link]

-

Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. Waters Corporation. Available from: [Link]

-

Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. Available from: [Link]

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available from: [Link]

-

Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Chromatography Online. Available from: [Link]

-

Phenylephrine-D-glucuronide. PubChem. Available from: [Link]

-

Bioanalytical method validation - Scientific guideline. European Medicines Agency. Available from: [Link]

-

Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample. PubMed Central. Available from: [Link]

-

Solid-Phase Extraction. Chemistry LibreTexts. Available from: [Link]

-

Optimizing LC–MS and LC–MS-MS Methods. LCGC International. Available from: [Link]

-

M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Available from: [Link]

-

Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. Available from: [Link]

-

A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PubMed Central. Available from: [Link]

-

Guideline on bioanalytical method validation. European Medicines Agency. Available from: [Link]

-

A hydrophilic liquid chromatography – tandem mass spectrometry method for the determination of phenylephrine in dried blood spots from preterm infants. ResearchGate. Available from: [Link]

-

LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available from: [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available from: [Link]

-

Current developments of bioanalytical sample preparation techniques in pharmaceuticals. ScienceDirect. Available from: [Link]

-

Designing Stable Isotope Labeled Internal Standards. Acanthus Research. Available from: [Link]

-

Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom. Available from: [Link]

-

Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Advanced Materials Technology. Available from: [Link]

-

Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. ACS Publications. Available from: [Link]

-

4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. Available from: [Link]

-

FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available from: [Link]

-

Pre-column derivatization method for determining phenylephrine in human plasma and its application in a pharmacokinetic study. PubMed. Available from: [Link]

-

The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. Available from: [Link]

-

The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available from: [Link]

-

Phenylephrine. Wikipedia. Available from: [Link]

-

Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. Available from: [Link]

-

Bioanalytical Method Validation. FDA. Available from: [Link]

-

Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. NIH. Available from: [Link]

-

Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Academia.edu. Available from: [Link]

-

Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide. NIH. Available from: [Link]

-

HPLC-MS/MS of Highly Polar Compounds. ResearchGate. Available from: [Link]

-

Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Waters Corporation. Available from: [Link]

-

bioanalytical method validation and study sample analysis m10. ICH. Available from: [Link]

-

Physicochemical Characterization of High- and Low-Melting Phenylephrine Oxazolidines. ResearchGate. Available from: [Link]

-

Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?. LCGC International. Available from: [Link]

Sources

- 1. Phenylephrine - Wikipedia [en.wikipedia.org]

- 2. Phenylephrine-D-glucuronide | C15H21NO8 | CID 71751611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. longdom.org [longdom.org]

- 5. zefsci.com [zefsci.com]

- 6. agilent.com [agilent.com]

- 7. hplc.eu [hplc.eu]

- 8. bioanalysis-zone.com [bioanalysis-zone.com]

- 9. researchgate.net [researchgate.net]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. waters.com [waters.com]

- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 13. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. fda.gov [fda.gov]

- 18. resolvemass.ca [resolvemass.ca]

- 19. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 20. database.ich.org [database.ich.org]

- 21. ema.europa.eu [ema.europa.eu]

Technical Support Center: Stability of Phenylephrine 2-O-Glucuronide in Frozen Plasma Samples

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of phenylephrine 2-O-glucuronide in frozen plasma samples. Our goal is to equip you with the necessary knowledge to ensure the integrity of your bioanalytical data.

Introduction to Phenylephrine 2-O-Glucuronide and its Stability

Phenylephrine is a synthetic sympathomimetic amine used primarily as a decongestant and to increase blood pressure. In the body, it undergoes extensive metabolism, with a significant pathway being glucuronidation.[1] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), conjugates a glucuronic acid moiety to the phenylephrine molecule, forming phenylephrine 2-O-glucuronide. This metabolite is more water-soluble and is readily excreted.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of phenylephrine 2-O-glucuronide in frozen plasma?

Based on its chemical structure as a phenolic ether glucuronide, phenylephrine 2-O-glucuronide is expected to be relatively stable in frozen plasma. Studies on other phenolic glucuronides, such as morphine-3-glucuronide and morphine-6-glucuronide, have shown stability in plasma for at least 181 days when stored at -20°C.[3] Similarly, paracetamol and its glucuronide conjugate have been demonstrated to be stable in frozen plasma.[4][5] For long-term storage, temperatures of -80°C are recommended to minimize any potential for chemical or enzymatic degradation.[6]

Q2: What are the primary factors that can affect the stability of phenylephrine 2-O-glucuronide in plasma samples?

The main factors influencing the stability of glucuronide metabolites in plasma are:

-

Temperature: Elevated temperatures can accelerate both chemical and enzymatic degradation. While freezing significantly slows down these processes, the choice of storage temperature is crucial.

-

pH: Extreme pH conditions can lead to the hydrolysis of the glucuronide bond.[7] Maintaining the physiological pH of the plasma as much as possible during collection and processing is important.

-

Enzymatic Activity: Plasma can contain residual enzymatic activity from β-glucuronidases, which can cleave the glucuronide bond, liberating the parent phenylephrine. This activity is significantly reduced at frozen temperatures but should be considered, especially during sample thawing and processing.

Q3: What are the optimal storage conditions for plasma samples containing phenylephrine 2-O-glucuronide?

For long-term stability (months to years), it is best practice to store plasma samples at ultra-low temperatures, specifically -80°C .[6] This temperature effectively halts most biological and chemical processes. For shorter durations, storage at -20°C may be acceptable, but stability should be thoroughly validated.

Q4: Can freeze-thaw cycles impact the stability of phenylephrine 2-O-glucuronide?

Yes, repeated freeze-thaw cycles can compromise the stability of analytes in plasma. It is recommended to aliquot plasma samples into smaller volumes after the initial processing to avoid the need for repeated thawing of the entire sample.[7] Stability through a representative number of freeze-thaw cycles should be experimentally verified as part of the bioanalytical method validation.

Troubleshooting Guides

Issue 1: A gradual decrease in the concentration of phenylephrine 2-O-glucuronide is observed in long-term stability samples.

Possible Causes and Solutions:

-

Suboptimal Storage Temperature: Storage at -20°C may not be sufficient to completely inhibit slow degradation over extended periods.

-

Troubleshooting Step: If possible, retrieve any remaining aliquots and transfer them to a -80°C freezer. For future studies, establish -80°C as the standard storage temperature.

-

Rationale: Ultra-low temperatures provide greater assurance of long-term stability for sensitive metabolites.[6]

-

-

pH Shifts in the Matrix: Changes in the sample pH during storage, although less likely in a buffered matrix like plasma, could contribute to hydrolysis.

-

Troubleshooting Step: Measure the pH of a representative thawed sample. If it deviates significantly from the expected physiological range, investigate the sample collection and processing procedures for any steps that might have introduced acidic or basic contaminants.

-

Rationale: The stability of many pharmaceutical compounds is pH-dependent.[8]

-

Issue 2: Inconsistent results are obtained from different aliquots of the same sample.

Possible Causes and Solutions:

-

Incomplete Mixing After Thawing: The analyte may not be homogeneously distributed in the thawed sample.

-